2R-Azido-1,4-dichloro-3S-butanol
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Overview
Description
2R-Azido-1,4-dichloro-3S-butanol: is a chiral compound with the molecular formula C4H7Cl2N3O and a molecular weight of 184.02 g/mol . It is primarily used in organic synthesis and proteomics research . The compound is characterized by its azido and dichloro functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2R-Azido-1,4-dichloro-3S-butanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a chiral alcohol or halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido and dichloro groups make 2R-Azido-1,4-dichloro-3S-butanol highly reactive in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The hydroxyl group in the compound can undergo oxidation to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Major Products:
Amines: Reduction of the azido group yields amines.
Carbonyl Compounds: Oxidation of the hydroxyl group forms aldehydes or ketones.
Scientific Research Applications
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and protein modifications due to its reactive azido group .
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of antiviral and anticancer agents .
Mechanism of Action
The mechanism of action of 2R-Azido-1,4-dichloro-3S-butanol involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are crucial in modifying molecular targets and pathways in chemical and biological systems.
Comparison with Similar Compounds
(2S,3R)-1,4-Dichloro-3-azido-2-butanol: This compound shares a similar structure but differs in stereochemistry.
(2S,3R)-3-azido-1,4-dichlorobutan-2-ol: Another stereoisomer with similar reactivity.
Uniqueness: 2R-Azido-1,4-dichloro-3S-butanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of azido and dichloro groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C₄H₇Cl₂N₃O |
---|---|
Molecular Weight |
184.02 |
Origin of Product |
United States |
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